2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S/c1-4-16-9-11-17(12-10-16)23-20(27)15-29-21-18-7-5-8-19(18)26(22(28)24-21)14-6-13-25(2)3/h9-12H,4-8,13-15H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQYSICWSFBNMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multiple steps, including the formation of the cyclopenta[d]pyrimidin ring, the introduction of the dimethylamino group, and the attachment of the acetamide moiety. The reaction conditions often require specific reagents, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-ethylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
Bioactivity and Molecular Similarity
Tanimoto Similarity Analysis: Computational similarity metrics (e.g., Tanimoto coefficients ≥0.5 for Morgan fingerprints) suggest moderate structural overlap with analogues in –12. For instance, the diethylamino-difluorophenyl analogue () shares ~70% similarity with the target compound, comparable to the SAHA-aglaithioduline similarity in .
Binding Affinity Variability: Minor substituent changes (e.g., dimethylamino → diethylamino or ethylphenyl → fluorophenyl) alter docking affinities due to interactions with residues in enzymatic pockets. For example, the diethylamino group in may reduce polar interactions compared to dimethylamino, while fluorophenyl groups enhance electronegativity .
Pharmacokinetic Properties: The 4-ethylphenyl group in the target compound likely improves metabolic stability over smaller alkyl chains (e.g., methyl) but may reduce solubility compared to polar substituents (e.g., sulfonamides in ).
Key Research Findings
- Structural Clustering: Hierarchical clustering () groups the target compound with cyclopenta[d]pyrimidines and thieno-pyrimidines, all showing kinase or HDAC inhibitory activity.
- Scaffold Importance : The cyclopenta[d]pyrimidine core is critical for maintaining binding to ATP pockets in kinases, while sulfanyl-acetamide side chains modulate selectivity .
- Substituent Effects: Aminoalkyl Chains: Longer chains (e.g., propyl vs. ethyl) improve membrane permeability but may increase off-target interactions. Aryl Groups: Electron-withdrawing groups (e.g., 4-chloro in ) enhance binding to hydrophobic pockets, whereas electron-donating groups (e.g., ethyl in the target compound) balance solubility and affinity .
Biological Activity
The compound 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-ethylphenyl)acetamide (CAS #898460-11-2) is a novel chemical entity with potential therapeutic applications. Its structure suggests that it may interact with various biological pathways, particularly in cancer treatment and receptor modulation.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 898460-11-2 |
Antitumor Activity
Research indicates that compounds structurally related to this compound exhibit significant antitumor properties. A study evaluated derivatives of similar structures against various human cancer cell lines. The findings revealed that certain derivatives showed IC values ranging from 0.45 to 5.08 μM, indicating potent antitumor activity compared to established drugs like Sunitinib .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Receptor Tyrosine Kinases (RTKs) : Similar compounds have been shown to inhibit RTKs involved in tumor growth and angiogenesis.
- Impact on Vascular Endothelial Growth Factor (VEGF) : The ability to selectively inhibit VEGF-stimulated endothelial cells suggests a potential role in antiangiogenic therapy .
Case Study 1: In Vitro Evaluation
A recent study screened a library of compounds for their effects on multicellular spheroids, which are more representative of in vivo tumor environments. The results indicated that the compound under investigation significantly reduced spheroid growth at concentrations similar to those observed in traditional cell line assays .
Case Study 2: Comparative Analysis with Sunitinib
In comparative studies, the compound demonstrated enhanced selectivity and potency against specific cancer cell lines compared to Sunitinib. The most active derivative showed an IC value that was 2.1 to 4.6 times more potent than Sunitinib across multiple cancer types .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-ethylphenyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
Core Formation : Construct the cyclopenta[d]pyrimidinone core via cyclocondensation of substituted cyclopentanone with urea derivatives under acidic conditions .
Sulfanyl Group Introduction : React the core with thiolating agents (e.g., Lawesson’s reagent) to introduce the sulfanyl moiety at the 4-position .
Acetamide Coupling : Attach the N-(4-ethylphenyl)acetamide group via nucleophilic substitution or Mitsunobu reaction, using DMF or THF as solvents and catalytic bases like triethylamine .
- Critical Parameters : Maintain inert atmospheres (N₂/Ar) during sulfanyl coupling to prevent oxidation. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. How is structural integrity confirmed post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopenta[d]pyrimidinone ring protons (δ 2.5–3.5 ppm for cyclopentane protons) and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. What functional groups dominate reactivity in this compound?
- Methodological Answer : Key reactive sites include:
- Sulfanyl Group (-S-) : Prone to oxidation (forming sulfoxides/sulfones) or nucleophilic substitution (e.g., alkylation) .
- Dimethylamino Propyl Side Chain : Participates in acid-base reactions (pKa ~8–9) and hydrogen bonding .
- Acetamide Moiety : Stabilizes via resonance; reacts with electrophiles at the carbonyl oxygen .
- Experimental Tip : Use radical scavengers (e.g., BHT) during sulfanyl reactions to minimize disulfide byproducts .
Q. What solvents and formulations enhance solubility for biological assays?
- Methodological Answer :
- Solubility Profile : Moderately soluble in DMSO (>10 mM) and ethanol (1–5 mM); poorly soluble in aqueous buffers (<0.1 mM) .
- Formulation Strategies : Use DMSO stocks (≤0.1% final concentration in cell assays) or nanoemulsions (e.g., PEG-400/Tween-80) for in vivo studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer :
- Variable Substituents : Modify the 4-ethylphenyl group (e.g., halogenation for lipophilicity) or cyclopentane ring (methyl/ethyl substitutions for steric effects) .
- Biological Testing : Screen analogs against kinase targets (e.g., EGFR, PI3K) using fluorescence polarization assays. Correlate IC₅₀ values with LogP and H-bond donor counts .
- Case Study : Replacing the dimethylamino group with morpholine increased solubility but reduced kinase inhibition potency by 40% .
Q. What crystallographic techniques resolve structural ambiguities?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (e.g., chloroform/methanol). Resolve cyclopenta[d]pyrimidinone ring puckering and sulfanyl-acetamide dihedral angles .
- Comparative Analysis : Overlay with analogs (e.g., thieno[3,2-d]pyrimidines) to identify conserved pharmacophores .
Q. How can in silico modeling predict metabolic stability?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate CYP3A4 binding; identify oxidation-prone sites (e.g., cyclopentane C-H bonds) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers .
- Validation : Compare predicted t₁/₂ with in vitro liver microsome assays (e.g., human hepatocytes) .
Q. How to address contradictory data in biological activity assays?
- Methodological Answer :
- Controlled Variables : Standardize assay conditions (e.g., ATP concentration in kinase assays) and cell passage numbers .
- Data Reconciliation : Use orthogonal assays (e.g., Western blot for target inhibition vs. MTT for cytotoxicity) .
- Example : Discrepancies in IC₅₀ values (1–10 µM) across labs were resolved by normalizing to protein content via Bradford assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
